5,5,5-Trifluoro-2-phenylpentan-2-amine
Description
Electronic Effects and Structural Perturbations
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of the three fluorine atoms. nih.gov This strong inductive effect can significantly influence the electron density of adjacent functional groups. nih.gov In the context of amine scaffolds, the presence of a trifluoromethyl group lowers the basicity of the amine. wikipedia.org This modulation of pKa can be critical for optimizing the pharmacokinetic profiles of drug candidates.
Structurally, the trifluoromethyl group is considerably larger than a hydrogen atom and even a methyl group, which can lead to significant steric effects. mdpi.com These steric demands can influence the conformation of the molecule and its interactions with biological targets. mdpi.com
| Property | Effect of Trifluoromethyl Group |
| Electronic | Strong electron-withdrawing inductive effect |
| Basicity | Decreases the basicity of amines |
| Steric | Significant steric bulk |
| Lipophilicity | Increases lipophilicity |
| Metabolic Stability | Enhances metabolic stability due to the strength of the C-F bond |
Modulating Reactivity and Selectivity
The electronic and steric properties of the trifluoromethyl group can be harnessed to control the reactivity and selectivity of chemical transformations. The electron-withdrawing nature of the CF3 group can activate adjacent electrophilic sites, making them more susceptible to nucleophilic attack. nih.gov In cycloaddition reactions, for instance, the trifluoromethyl group has been shown to increase the reactivity of nitroethylenes. researchgate.net While it can accelerate reaction rates, it doesn't always alter the inherent regioselectivity, which may be controlled by other functional groups present in the molecule. nih.gov This ability to fine-tune reactivity without compromising selectivity is a valuable tool for synthetic chemists. tcichemicals.com
Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoro-2-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(15,7-8-11(12,13)14)9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSMSNYNSRKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997265-36-7 | |
| Record name | 5,5,5-trifluoro-2-phenylpentan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5,5,5 Trifluoro 2 Phenylpentan 2 Amine and Analogous Trifluoromethylated Amines
Catalytic and Stoichiometric Chemical Synthesis Approaches
The synthesis of trifluoromethylated amines can be broadly categorized into several key strategies, including nucleophilic, electrophilic, and radical-mediated trifluoromethylation reactions. These approaches offer diverse pathways to access a wide range of trifluoromethylated amine structures.
Nucleophilic Trifluoromethylation Strategies
Nucleophilic trifluoromethylation is a prominent method that involves the addition of a trifluoromethyl anion or its equivalent to an electrophilic nitrogen-containing substrate, such as an imine or a carbonyl compound.
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used and versatile reagent for nucleophilic trifluoromethylation. sigmaaldrich.comwikipedia.org It serves as a source of the trifluoromethyl nucleophile upon activation by a fluoride (B91410) source or other initiators. sigmaaldrich.comsemanticscholar.org This reagent can react with a variety of electrophiles, including aldehydes, ketones, and imines, to introduce the CF3 group. enamine.netorganic-chemistry.orgresearchgate.net
The reaction with imines provides a direct route to α-trifluoromethylated amines. sigmaaldrich.com Typically, the reaction is initiated by a catalytic amount of a fluoride salt, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the trifluoromethyl anion. wikipedia.org This anion then adds to the imine carbon, forming a new carbon-carbon bond. Subsequent workup yields the desired trifluoromethylated amine. The reaction conditions are generally mild, and the reagent is compatible with a broad range of functional groups. sigmaaldrich.com A general three-step synthesis starting from an aldehyde or ketone involves the formation of an imine with benzylamine, followed by trifluoromethylation with TMSCF3, and subsequent debenzylation via hydrogenation to yield the primary α-trifluoromethyl amine. enamine.net
The diastereoselective trifluoromethylation of chiral N-tert-butanesulfinylimines using the Ruppert-Prakash reagent has been shown to proceed with high yields and excellent diastereoselectivities under mild conditions. researchgate.net This highlights the utility of silicon-based reagents in asymmetric synthesis.
A novel and efficient one-pot synthesis of trifluoromethylated amines at room temperature utilizes a formal umpolung strategy. nih.govnih.gov This method employs the bench-stable reagent (Me4N)SCF3 in conjunction with silver fluoride (AgF). The reaction proceeds through the quantitative formation of a thiocarbamoyl fluoride intermediate within minutes, which is then readily converted to the N-CF3 group. nih.gov
This approach is operationally simple, rapid, and highly selective. nih.gov A key advantage is the mildness of the reaction conditions and its high tolerance for various functional groups, making it suitable for late-stage trifluoromethylation of complex molecules, including pharmaceutically relevant compounds. nih.gov The purification process is straightforward, involving the precipitation and filtration of salt by-products. nih.gov This strategy offers a distinct selectivity that is governed by the presence of an "N-H" unit rather than nucleophilicity. nih.gov
Nucleophilic trifluoromethylation can also be achieved through the reaction of TMSCF3 with nitrones. nih.govacs.orgresearchgate.net This reaction, typically initiated by potassium t-butoxide, yields α-(trifluoromethyl)hydroxylamines protected as O-trimethylsilyl ethers. nih.govacs.org The reaction is most effective with α,N-diaryl nitrones and is compatible with a range of substituents on the aryl groups. nih.govresearchgate.net
Subsequent chemical transformations of the resulting adducts provide access to valuable trifluoromethylated amine derivatives. Acidic deprotection of the nitrone/TMSCF3 adducts leads to the formation of α-(trifluoromethyl)hydroxylamines. nih.govacs.org Furthermore, catalytic hydrogenation of these adducts produces α-(trifluoromethyl)amines. nih.govresearchgate.net This methodology expands the scope of nucleophilic trifluoromethylation to include nitrone substrates, providing a pathway to both hydroxylamines and amines bearing a trifluoromethyl group. Trifluoromethylnitrones themselves are versatile building blocks for synthesizing various trifluoromethyl-containing heterocyclic compounds. rsc.org
Electrophilic and Radical-Mediated Trifluoromethylation Reactions
In contrast to nucleophilic methods, electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that delivers a "CF3+" equivalent. chem-station.com Several powerful electrophilic trifluoromethylating reagents have been developed, including S-(trifluoromethyl)diarylsulfonium salts (Umemoto's reagent) and hypervalent iodine reagents (Togni's reagents). chem-station.com These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and heteroatoms.
Radical-mediated trifluoromethylation offers another important avenue for the synthesis of trifluoromethylated compounds. wikipedia.orgresearchgate.netrsc.org This approach involves the generation of a trifluoromethyl radical (•CF3), which can then react with various substrates. wikipedia.org Reagents such as trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (Langlois' reagent), and bis(trifluoroacetyl) peroxide are common sources of trifluoromethyl radicals. wikipedia.org Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions, enabling a broad range of trifluoromethylation reactions. rsc.org A radical umpolung strategy using photoredox catalysis has been developed for the reductive trifluoromethylation of imines to synthesize unnatural α-amino acid and amine derivatives. rsc.org
Asymmetric Synthetic Routes to Enantioenriched Trifluoromethylated Amines
The development of asymmetric methods for the synthesis of chiral trifluoromethylated amines is of significant interest due to the importance of enantiomerically pure compounds in pharmaceuticals. nih.govacs.org Several strategies have been successfully employed to achieve high levels of enantioselectivity.
One prominent approach is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.govacs.org This can be achieved using chiral metal catalysts or organocatalysts to deliver hydrogen selectively to one face of the imine. nih.gov Another strategy involves the asymmetric nucleophilic addition of various carbon-based nucleophiles to trifluoromethyl imines. nih.gov
A novel and highly effective method is the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding enamines, which then tautomerize to the chiral amine. nih.govacs.orgbrandeis.edu This has been achieved with high enantioselectivity using chiral organic catalysts, such as cinchona alkaloids. nih.govacs.org This method is applicable to a broad range of both aromatic and aliphatic trifluoromethylated amines. acs.org
Furthermore, chiral phase-transfer catalysts have been developed for the asymmetric umpolung reaction of trifluoromethyl imines with α,β-unsaturated N-acylpyrroles, providing access to highly enantioenriched chiral trifluoromethylated γ-amino acids. nih.gov This catalytic asymmetric transformation offers a facile and high-yield route to these valuable building blocks. nih.gov Biocatalytic approaches, such as asymmetric N-H carbene insertion reactions catalyzed by engineered enzymes, also represent a promising strategy for the synthesis of enantioenriched α-trifluoromethyl amines. rochester.edu
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for constructing chiral molecules, offering an alternative to metal-based catalysts. These methods often provide high levels of stereocontrol under mild reaction conditions.
Asymmetric Mannich-Type Reactions with Trifluoromethyl Imines
The Mannich reaction, a cornerstone of carbon-carbon bond formation, has been adapted for the asymmetric synthesis of trifluoromethylated amines. nih.gov This approach involves the addition of a carbon nucleophile to a trifluoromethyl imine, with stereocontrol induced by a chiral catalyst or auxiliary.
One strategy involves the use of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine as a chiral electrophile. In this context, arylethynes have been successfully employed as C-nucleophiles. The reaction proceeds under operationally convenient conditions, yielding the corresponding Mannich adducts in good yields and moderate diastereoselectivities. beilstein-journals.org The diastereomeric products can typically be separated by standard column chromatography. beilstein-journals.org Optimization studies have shown that the choice of base and solvent significantly impacts both the yield and the diastereoselectivity of the transformation. beilstein-journals.org For instance, using lithium hexamethyldisilazide (LiHMDS) as the base in dichloromethane (B109758) has been shown to provide superior results compared to other bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). beilstein-journals.org
Table 1: Optimization of Asymmetric Mannich Reaction Conditions beilstein-journals.org
| Entry | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | n-BuLi | Dichloromethane | 45 | 65:35 |
| 2 | LDA | Dichloromethane | 83 | 64:36 |
| 3 | LiHMDS | Dichloromethane | 87 | 69:31 |
| 4 | LiHMDS | Toluene | 81 | 65:35 |
Stereospecific Isomerization of Chiral Allylic Amines to γ-Trifluoromethylated Amines
A highly effective organocatalytic method for synthesizing γ-trifluoromethylated amines involves the stereospecific isomerization of α-chiral allylic amines. nih.govnih.gov This strategy leads to the formation of aliphatic amines with two noncontiguous stereogenic centers, achieving excellent yields with high diastereo- and enantioselectivities. acs.orgresearchgate.net
The process begins with the enantioselective synthesis of a γ-trifluoromethylated allylic amine. acs.org This chiral starting material then undergoes a base-catalyzed stereospecific isomerization to form a mixture of a primary enamine and an imine. acs.orgresearchgate.net This intermediate mixture, which cannot be isolated, is then subjected to a diastereoselective reduction to furnish the final α,γ-chiral γ-trifluoromethylated amine. nih.govnih.gov This method is notable for its application to primary amine substrates and its scalability, demonstrating its practical utility in synthetic chemistry. nih.govacs.org
Asymmetric Strecker Reactions with Trifluoromethylimines
The Strecker reaction, which involves the addition of cyanide to an imine followed by hydrolysis, is a classic method for synthesizing amino acids. Its asymmetric variant has been extended to trifluoromethylimines to produce chiral α-trifluoromethylated α-amino acids. capes.gov.br The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts.
Research has shown that the reaction solvent can play a crucial role in determining the stereoconfiguration of the resulting product. capes.gov.brfigshare.com This solvent-controlled stereoselectivity provides a versatile approach to access different enantiomers of the target amino acids from the same starting materials. While this method directly yields α-amino acids rather than γ-amines like 5,5,5-Trifluoro-2-phenylpentan-2-amine, it represents a fundamental organocatalytic strategy for creating chiral centers in trifluoromethylated amine structures.
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a broad spectrum of reactions for the asymmetric synthesis of complex molecules. Catalysts based on metals like palladium, rhodium, and iridium are particularly effective for creating chiral amines.
Asymmetric Hydrogenation of Trifluoromethylated Imines and Enamines
Asymmetric hydrogenation is one of the most efficient methods for the synthesis of chiral amines from prochiral imines and enamines. researchgate.net This transformation typically employs a chiral transition-metal complex that facilitates the enantioselective addition of hydrogen across the C=N double bond.
Significant progress has been made in the hydrogenation of trifluoromethyl imines using chiral metal catalysts. nih.gov For instance, palladium-catalyzed asymmetric hydrogenations of N-PMP protected trifluoromethyl imines have been reported to proceed with high enantiomeric excess (ee). nih.gov Similarly, chiral phosphoric acids can act as organocatalysts to promote transfer hydrogenation, affording α-trifluoromethylated amines with excellent enantioselectivity. nih.gov Asymmetric transfer hydrogenation (ATH) using an alcohol as the hydrogen source, co-catalyzed by palladium and zinc, has also proven to be an efficient route to chiral α-trifluoromethylated amines, achieving excellent yields and enantioselectivities. researchgate.net
Table 2: Selected Catalytic Systems for Asymmetric Hydrogenation of Trifluoromethyl Imines
| Catalyst System | Hydrogen Source | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Hantzsch Ester | N-Aryl Ketimines | High | nih.gov |
| Pd / Chiral Ligand | H₂ | N-PMP Imines | 89-92% | nih.gov |
Palladium-Catalyzed Vicinal Fluoroarylation Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. Vicinal fluoroarylation strategies have been developed to synthesize fluorinated amine structures. One such method involves the palladium-catalyzed 1,1-fluoroarylation of unactivated aminoalkenes. acs.org This reaction couples the alkene, an arylboronic acid, and a fluorine source (such as Selectfluor) to generate chiral benzylic fluorides with good to excellent enantioselectivities. acs.org
Another innovative approach is the synthesis of α-trifluoromethyl benzylic amines through the vicinal fluoroarylation of gem-difluoro-2-azadienes. nih.govnih.gov In this palladium-catalyzed process, an aryl iodide is coupled with the difluoroazadiene in the presence of a silver fluoride (AgF) source. Spectroscopic studies suggest the reaction proceeds through an α-CF₃ azaallyl-silver intermediate, which then undergoes transmetallation to palladium to complete the cross-coupling. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of this transformation. nih.govnih.gov
Copper(I)-Catalyzed Hydrocupration/Hydroamination Protocols
Copper(I) hydride (CuH) catalysis has emerged as a powerful tool for the functionalization of unactivated olefins. acs.org The hydroamination of alkenes via this methodology provides a novel, polarity-reversed approach to amine synthesis. nih.gov This process involves the migratory insertion of an alkene into a CuH bond (hydrocupration) to generate an organocopper intermediate. This nucleophilic intermediate is then intercepted by an electrophilic aminating agent, such as a hydroxylamine (B1172632) ester, to form the desired amine product. nih.govnih.gov
This strategy is notable for its high degree of regio- and stereoselectivity, which is controlled by the catalyst system. acs.org For instance, the hydroamination of terminal alkenes typically proceeds with excellent anti-Markovnikov selectivity, while styrene (B11656) derivatives yield the branched, Markovnikov product. nih.gov The choice of chiral phosphine ligands, such as DTBM-SEGPHOS or Ph-BPE, allows for the generation of enantioenriched amines with high stereocontrol. nih.govnih.gov
While the direct application to trifluoromethylated alkenes like 4,4,4-trifluoro-1-phenylbut-1-ene (a potential precursor to this compound) is an area of ongoing research, the principles of CuH-catalyzed hydroamination offer a promising route. The reaction's tolerance for a wide range of functional groups and mild conditions makes it an attractive method for complex amine synthesis. acs.org The key steps involve the in situ reduction of a copper(II) precatalyst or the use of a copper(I) source, which, in the presence of a silane (B1218182) hydride source and a ligand, forms the active CuH species that initiates the catalytic cycle. nih.gov
Table 1: Overview of Cu(I)-Catalyzed Hydroamination
| Feature | Description | Reference |
| Mechanism | Hydrocupration of alkene followed by reaction with an electrophilic amine source. | nih.gov |
| Catalyst System | Cu(I) or Cu(II) precatalyst, chiral phosphine ligand (e.g., DTBM-SEGPHOS), silane. | nih.gov, nih.gov |
| Regioselectivity | Generally anti-Markovnikov for terminal alkenes; Markovnikov for styrenes. | nih.gov |
| Key Advantage | Polarity-reversed strategy, mild conditions, high functional group tolerance. | acs.org |
Rhodium-Catalyzed Isomerization/Reductive Amination
Rhodium catalysts are well-established in C-N bond formation, including various amination reactions of alkenes. nih.govrsc.org While a direct, one-pot isomerization/reductive amination protocol for trifluoromethylated alkenes is not extensively documented, related rhodium-catalyzed transformations provide a basis for this approach. The strategy would theoretically involve the rhodium-catalyzed isomerization of a trifluoromethylated alkene to form an enamine or imine intermediate, which is then reduced in situ to the target amine.
More commonly, rhodium catalysis has been explored for the asymmetric arylation and defluorination of 1-(trifluoromethyl)alkenes. acs.orgresearchgate.net These reactions proceed through an arylrhodation of the alkene, followed by β-fluoride elimination, leading to difluoroalkene products rather than saturated amines. acs.orgresearchgate.net
However, rhodium's role in stereoselective C-H amination and aziridination of alkenes demonstrates its capability to facilitate C-N bond formation with high selectivity. nih.gov A potential synthetic route towards trifluoromethylated amines could involve a tandem hydroformylation-reductive amination sequence, where the alkene is first converted to an aldehyde, which then undergoes reductive amination. Rhodium catalysts are pivotal in both steps, suggesting the feasibility of a one-pot process under carefully controlled conditions.
Chiral Auxiliary-Controlled Diastereoselective Syntheses (e.g., N-tert-Butylsulfinyl Imines)
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, and N-tert-butylsulfinamide, developed by Ellman, is particularly effective for preparing chiral amines. cas.cn This method involves the condensation of an optically pure N-tert-butylsulfinamide with a ketone or aldehyde to form an N-tert-butylsulfinyl imine. The sulfinyl group then acts as a powerful chiral directing group, controlling the facial selectivity of a subsequent nucleophilic addition or reduction step. cas.cnbeilstein-journals.org
For the synthesis of tertiary amines like this compound, the key intermediate would be the N-tert-butylsulfinyl ketimine derived from 5,5,5-trifluoro-2-pentanone. Nucleophilic addition of an organometallic reagent (e.g., a phenyl Grignard or phenyllithium) to the imine carbon proceeds with high diastereoselectivity. nuph.edu.ua The stereochemical outcome is dictated by the conformation of the sulfinyl imine, which directs the nucleophile to the less sterically hindered face.
One of the major advantages of this methodology is the broad substrate scope and the high diastereoselectivities often achieved (>90% dr). cas.cnnih.gov Furthermore, the N-tert-butylsulfinyl auxiliary can be easily removed under mild acidic conditions, yielding the free chiral amine without racemization. cas.cn This strategy has been successfully applied to the synthesis of a wide array of fluorinated chiral amines, highlighting its robustness and reliability in medicinal chemistry. nuph.edu.uanih.gov
Table 2: Key Features of N-tert-Butylsulfinyl Imine Method
| Feature | Description | Reference |
| Chiral Auxiliary | (R)- or (S)-N-tert-butylsulfinamide. | cas.cn |
| Key Intermediate | Chiral N-tert-butylsulfinyl imine formed from a ketone/aldehyde. | beilstein-journals.org |
| Stereocontrol | The tert-butylsulfinyl group directs nucleophilic attack. | cas.cn |
| Cleavage | Mild acidic conditions (e.g., HCl in an alcohol solvent). | cas.cn |
| Applicability | Synthesis of trifluoromethylated, difluoromethylated, and other fluoroamines. | nih.gov |
Biocatalytic and Chemoenzymatic Synthetic Strategies
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide direct access to enantiomerically pure compounds, which is particularly valuable for producing pharmaceutical intermediates. semanticscholar.org
Enzyme-Mediated Asymmetric Amination for Chiral Fluoroamine Production
Applications of Transaminases (ATAs and ω-Transaminases)
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.gov The reaction can produce chiral amines with very high enantiomeric excess (>99% ee). nih.gov
The synthesis of fluorinated amines using ω-TAs has been successfully demonstrated, most notably in the industrial production of Sitagliptin, where an engineered ω-TA converts a prochiral trifluoromethyl ketone into the desired chiral amine with high yield and selectivity. mdpi.com However, the application of ω-TAs can be challenging due to an unfavorable thermodynamic equilibrium that often favors the reverse reaction. nih.gov Strategies to overcome this limitation include:
Using a large excess of the amine donor.
Employing a "smart" amine donor that is converted into an inert byproduct.
In-situ removal of the ketone byproduct, for example, by coupling the reaction with a dehydrogenase to reduce the byproduct to an alcohol. mdpi.comnih.gov
Product inhibition can also limit reaction yields, but this can be mitigated through process engineering, such as using two-phase systems for in-situ product removal (ISPR). semanticscholar.org Despite these challenges, the exceptional selectivity of ω-TAs makes them a premier choice for producing optically pure fluoroamines. mdpi.com
Table 3: Characteristics of Transaminase-Mediated Amination
| Parameter | Details | Reference |
| Enzyme Class | ω-Transaminases (ω-TAs) | mdpi.com |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | mdpi.com |
| Reaction | Asymmetric amination of a prochiral ketone. | nih.gov |
| Challenges | Unfavorable equilibrium, product inhibition. | nih.gov |
| Solutions | Excess amine donor, byproduct removal systems, ISPR. | semanticscholar.org, nih.gov |
| Selectivity | Typically provides very high enantiomeric excess (>99% ee). | nih.gov, mdpi.com |
Role of Reductive Aminases and Imine Reductases
Imine reductases (IREDs) and the related subfamily of reductive aminases (RedAms) represent another class of powerful biocatalysts for chiral amine synthesis. nih.govresearchgate.net Unlike transaminases, these enzymes utilize a nicotinamide (B372718) cofactor (NAD(P)H) to catalyze the asymmetric reduction of a pre-formed or enzyme-bound imine. researchgate.net
IREDs are highly effective for the reduction of C=N bonds, providing access to a wide range of chiral amines. researchgate.net Reductive aminases (RedAms) are particularly versatile as they can catalyze both the condensation of a ketone and an amine to form an imine and its subsequent stereoselective reduction in a single pot. ugent.be This direct reductive amination is highly atom-economical and avoids the need to isolate the often-unstable imine intermediate. researchgate.net
The application of IREDs and RedAms to fluorinated substrates has been demonstrated, showing that these enzymes can accommodate the steric and electronic properties of trifluoromethyl groups. researchgate.net They offer a complementary approach to transaminases and are especially useful for synthesizing secondary and tertiary amines, which are not directly accessible via ω-TAs. researchgate.netmanchester.ac.uk The stereochemical outcome is determined by the specific enzyme variant used, and large enzyme panels have been developed to screen for catalysts that provide access to either the (R)- or (S)-enantiomer of the target amine. nih.gov
Biocatalytic N–H Bond Insertion Reactions with Carbene Donors
A novel and sustainable approach to creating enantioenriched α-trifluoromethyl amines involves biocatalytic N–H bond insertion. nih.govacs.org This method represents a significant departure from traditional chemical catalysis, offering high selectivity under mild conditions. Researchers have successfully engineered variants of cytochrome c552 from Hydrogenobacter thermophilus to catalyze this abiological transformation. nih.govresearchgate.net
This engineered metalloprotein facilitates an asymmetric N–H carbene insertion reaction into a wide range of aryl amines. nih.govresearchwithrutgers.com The carbene donor, typically an acceptor-acceptor 2-diazotrifluoropropanoate, is crucial to the reaction's success. nih.govnih.gov Through a combination of protein and substrate engineering, this biocatalytic platform can achieve high yields and excellent enantioselectivity. researchgate.net For instance, using benzyl (B1604629) 2-diazotrifluoropropanoate as the carbene donor, chiral α-trifluoromethyl amino esters have been synthesized with yields up to >99% and an enantiomeric ratio (er) of 95:5. nih.govacs.org
A key advantage of this biocatalytic system is its tunability. By modifying the diazo reagent, the enantioselectivity of the enzyme can be inverted, allowing for the production of the opposite enantiomer with an er of up to 99.5:0.5. nih.govresearchgate.net This methodology provides a biocatalytic solution for synthesizing valuable α-trifluoromethylated amine synthons, a reaction for which a chemocatalytic equivalent has not been reported. nih.gov The resulting products can be further diversified, creating medicinally relevant building blocks like β-trifluoromethyl-β-amino alcohols. acs.org
| Carbene Donor | Substrate | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Benzyl 2-diazotrifluoropropanoate | Aryl Amines | >99% | 95:5 | nih.govacs.org |
| Modified Diazo Reagent | Aryl Amines | Not Specified | up to 99.5:0.5 (opposite enantiomer) | nih.govresearchgate.net |
Development of Chemoenzymatic Cascade Processes for Fluorinated Chiral Amines
Chemoenzymatic cascade processes integrate the high selectivity of biocatalysts with the broad applicability of chemical reactions to construct complex molecules like fluorinated chiral amines. These multi-step, one-pot sequences are designed for efficiency, reducing the need for intermediate purification steps, which saves time and resources.
The biocatalytic N–H carbene insertion serves as an excellent entry point for such cascades. acs.org The enantioenriched α-trifluoromethyl amino esters produced enzymatically can be directly converted into a variety of other valuable fluorinated building blocks using subsequent chemical steps. nih.govacs.org For example, the enzymatically produced amino ester can be treated with ceric ammonium (B1175870) nitrate (B79036) (CAN) to synthesize a benzyl-protected α-trifluoromethylamino acid in high yield (86%) and high enantiomeric enrichment (90:10 er). acs.org
Furthermore, these intermediates can be transformed into medicinally important β-trifluoromethyl-β-amino alcohols through chemical reduction or nucleophilic arylation. acs.org The reduction using lithium aluminum hydride (LAH) proceeds in good yield, while nucleophilic addition of a Grignard reagent occurs with no loss of enantiopurity. acs.org This seamless combination of enzymatic and chemical steps highlights the power of chemoenzymatic cascades to access diverse and complex fluorinated chiral amines from simple precursors.
Enzyme Engineering and Directed Evolution for Enhanced Substrate Scope and Selectivity
The natural catalytic repertoire of enzymes often does not include the specific transformations required for modern synthetic chemistry, such as the synthesis of heavily functionalized trifluoromethylated amines. Enzyme engineering and directed evolution are powerful tools used to overcome these limitations by creating tailor-made biocatalysts with desired properties. nih.govnih.gov
Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with enhanced capabilities. This process involves generating a large library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with improved activity, selectivity, or stability for a non-native substrate or reaction. nih.gov For instance, the fluorinase FlA1 has been engineered through directed evolution to improve its efficiency in converting a non-native substrate, 5′-chloro-5′-deoxyadenosine, into the corresponding fluorinated product. nih.govresearchgate.net Evolved variants showed a more than 3-fold higher radiochemical conversion than the wild-type enzyme. illinois.edu
These engineering strategies have been instrumental in expanding the substrate scope of enzymes for chiral amine synthesis. nih.gov By modifying active site residues, researchers can redesign enzymes to accommodate new substrates or catalyze novel reactions with high selectivity. nih.gov This has been demonstrated in the engineering of dioxygenases to perform site-selective azidation of unactivated C-H bonds, which can subsequently be reduced to amines. nih.gov Such advances in protein engineering are crucial for developing robust biocatalysts for the scalable and economical synthesis of diverse chiral amines. nih.gov
Flow Chemistry in the Synthesis of Trifluoromethylated Amines
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, has emerged as a transformative technology for the synthesis of trifluoromethylated amines. This approach offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.
Continuous Flow Generation and Utilization of Highly Reactive Trifluoromethyl-Heteroatom Anions
One of the significant challenges in trifluoromethylation chemistry is the handling of highly reactive and often unstable intermediates, such as the trifluoromethyl anion (CF3⁻). Flow chemistry provides an ideal solution for the in situ or ex situ generation and immediate utilization of these transient species. researchgate.net
Researchers have developed versatile microfluidic flow modules for generating reactive N-, S-, and O-CF3 anions. pharmanow.liveuva.nl In these systems, precursors are passed through a packed-bed flow reactor containing a fluoride source, such as cesium fluoride salt, to generate the reactive anions, which are then immediately used in a subsequent reaction. pharmanow.liveuva.nl This method allows for safe and controlled chemistry with greater versatility than traditional batch methods. sciencedaily.com Another approach involves the ex situ generation of "bare" trifluoromethyl anion from fluoroform (CF3H) in a specially designed flow dissolver that allows for rapid biphasic mixing. researchgate.net This generated anion can then be reacted chemoselectively with various substrates, a process that is difficult to control in batch due to the anion's short lifetime. researchgate.net
Process Intensification and Scalability Advantages in Flow Systems
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. manetco.be Flow chemistry is a key enabling technology for process intensification. rsc.orgprimescholars.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times, higher yields, and improved selectivity. primescholars.com
These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing reactions involving trifluoromethylated compounds. primescholars.com The continuous nature of flow chemistry makes it readily scalable; increasing production is a matter of running the system for a longer duration or "numbering up" by running multiple systems in parallel, rather than redesigning large-scale batch reactors. rsc.org This streamlined scalability is particularly advantageous in the pharmaceutical industry, where it can accelerate drug development and reduce time-to-market. primescholars.com Multi-gram scale synthesis of valuable compounds has been demonstrated within a one-hour operation of an integrated flow system. researchgate.net
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes and containment of hazardous materials reduce risks. | primescholars.com |
| Improved Control | Precise control over temperature, pressure, and mixing leads to better reproducibility and selectivity. | primescholars.com |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions. | rsc.org |
| Easy Scalability | Production can be increased by extending run time or using parallel reactors, avoiding the challenges of batch scale-up. | rsc.orgprimescholars.com |
| Higher Efficiency | Faster reaction times and higher yields due to superior heat and mass transfer. | manetco.be |
Sustainable and Environmentally Benign Flow Methodologies (e.g., PFAS-free approaches)
There is a growing demand for greener and more sustainable chemical manufacturing processes. Flow chemistry contributes to this goal by minimizing waste, reducing energy consumption, and enabling the use of more environmentally friendly reagents. manetco.beunito.it
A significant recent development is the creation of PFAS-free synthesis routes for fluorinated compounds. sciencedaily.com Many traditional methods for introducing trifluoromethyl groups rely on reagents that are classified as per- and polyfluoroalkyl substances (PFAS), which face increasing regulatory scrutiny due to environmental concerns. pharmanow.livesciencedaily.com Flow chemistry has enabled a sustainable alternative by using simple fluoride salts, like cesium fluoride, as the sole fluorine source. uva.nlsciencedaily.com This PFAS-free approach provides a much greener option for producing fluorinated pharmaceuticals and agrochemicals. pharmanow.live The collaboration of academic research groups with industry partners like AstraZeneca underscores the importance and viability of these sustainable flow methodologies. uva.nlsciencedaily.com
Computational and Mechanistic Investigations
Density Functional Theory (DFT) Studies
DFT calculations offer a powerful approach to explore the electronic structure and reactivity of molecules, providing valuable data on reaction mechanisms, transition states, and molecular orbitals.
While specific DFT studies on the reaction mechanisms involving 5,5,5-Trifluoro-2-phenylpentan-2-amine are not extensively documented, the principles can be inferred from studies on similar chemical transformations. For instance, the synthesis of chiral trifluoromethylated amines often involves the asymmetric hydrogenation of trifluoromethyl imines. DFT calculations have been instrumental in understanding the mechanisms of such reactions, including those catalyzed by transition metals.
These computational studies typically map out the potential energy surface of the reaction, identifying the most stable intermediates and the transition states that connect them. For example, in the hydrogenation of a precursor imine to a trifluoromethylated amine, DFT can be used to model the coordination of the imine to the metal catalyst, the migratory insertion of hydrogen, and the final product release. The geometries of the transition states are optimized to understand the steric and electronic factors that govern the stereoselectivity of the reaction.
A hypothetical reaction pathway for the formation of an amine via the reaction of a phenyl radical with an amino radical has been computationally explored, revealing that the reaction proceeds through the formation of a stable intermediate without a well-defined transition state at the entrance channel. nih.gov Subsequent steps to various products involve distinct transition states with varying energy barriers. nih.gov Such studies highlight the capability of DFT to dissect complex reaction networks.
Table 1: Hypothetical Energy Profile Data for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate 1 | -103.0 |
| Transition State 1 | -28.9 |
| Intermediate 2 | -21.5 |
| Products | -25.6 |
Note: Data is illustrative and based on a related reaction from the literature. nih.gov
The electronic properties of a molecule are fundamental to its reactivity. DFT is widely used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
For a molecule like this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be influenced by the electron-withdrawing trifluoromethyl group, suggesting that nucleophilic attack might be directed towards adjacent atoms.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. acs.org These maps use a color scale to denote regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). acs.org In a trifluoromethylated amine, the region around the nitrogen atom would exhibit a negative electrostatic potential due to the lone pair of electrons, while the hydrogen atoms of the amine group and the trifluoromethyl group would likely show positive potentials.
Table 2: Representative HOMO-LUMO Energy Data for a Related Fluoroaniline Isomer
| Parameter | Energy (eV) - DFT | Energy (eV) - HF |
| HOMO | -6.365 | -8.248 |
| LUMO | -2.386 | -0.072 |
| Energy Gap | 3.979 | 8.176 |
Note: Data is for 2-nitro-5-fluoroaniline and is intended to be illustrative. brandeis.edu
The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity and chemical reactivity. The presence of a bulky and highly electronegative trifluoromethyl group can significantly influence the conformational preferences of a molecule.
Computational studies on peptides containing α-trifluoromethylalanine have revealed that the trifluoromethyl group can induce stable secondary structures, such as 3(10)-helices. aimspress.com X-ray crystallographic analysis of these peptides has confirmed the right-handed helical conformations. aimspress.com The energetic profiles of different conformers can be calculated using DFT to determine their relative stabilities. This involves systematically rotating key dihedral angles and calculating the energy at each point to map out the potential energy surface. For this compound, conformational analysis would focus on the rotation around the C-C and C-N bonds to identify the most stable spatial arrangements of the phenyl, trifluoromethyl, and amine groups.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of molecular systems, offering insights into complex processes such as enzyme catalysis and ligand-receptor interactions.
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including α-trifluoromethylated amines. Engineered enzymes, such as variants of cytochrome c, have been successfully employed for the asymmetric N-H carbene insertion reaction to produce these valuable compounds.
Molecular modeling, often in conjunction with DFT calculations, plays a crucial role in understanding how the enzyme's active site controls the stereochemical outcome of the reaction. Rosetta-based molecular modeling has been used to generate models of the hemoprotein-bound ylide complexes in engineered cytochrome c variants. These models help to elucidate the key interactions between the substrate and the amino acid residues in the active site that are responsible for the observed enantioselectivity. Computational modeling has also been used to rationalize the broad substrate scope of some enzymes, showing how the active site can accommodate various diazo compounds by directing substituents towards the solvent-exposed face.
In addition to biocatalysis, asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis. The stereochemical outcome of these reactions is often dictated by subtle noncovalent interactions between the chiral ligand and the substrate.
Molecular modeling can be used to investigate these interactions, which can include hydrogen bonding, π-π stacking, and steric repulsion. For the asymmetric synthesis of a trifluoromethylated amine, the interaction between the chiral ligand of a transition metal catalyst and the precursor imine would be modeled. DFT calculations can quantify the strength of these noncovalent interactions and help to rationalize the observed enantioselectivities. For example, the hydrogen bonding between a ligand and a substrate can pre-organize the substrate in the catalyst's chiral environment, leading to a highly stereocontrolled reaction. The design of new and more effective chiral ligands often relies on these computational insights to engineer specific ligand-substrate interactions.
Application of Machine Learning and Data Science in Fluorine Chemistry Research
Machine learning algorithms, particularly neural networks and tree-based models, are adept at identifying complex patterns within chemical data. rsc.orgulster.ac.uk This capability is especially valuable in fluorine chemistry, where the effects of fluorination can be subtle and non-intuitive. nih.gov Data-driven approaches are now widely used for a variety of applications, from predicting the reactivity of fluorinating reagents to designing novel drug candidates with optimal properties. rsc.orgchemrxiv.org
Detailed Research Findings:
Recent research highlights the diverse applications of machine learning in advancing organofluorine chemistry:
Predicting Reactivity and Reaction Outcomes: ML models have been successfully developed to predict the fluorination strength of electrophilic N–F reagents. rsc.org By analyzing a dataset of known reagents and their reactivity, a neural network algorithm was able to predict "fluorine plus detachment values" with a low margin of error, demonstrating the potential of ML to guide the selection of appropriate reagents for a desired transformation. rsc.org Similarly, ML has been used to map the complex reaction landscape of deoxyfluorination reactions, enabling the accurate prediction of high-yielding conditions for new substrates. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are a cornerstone of computational drug design, correlating a molecule's structural features with its biological activity. In the context of fluorine chemistry, QSAR studies have been used to investigate the activity of fluorinated anesthetics and protoporphyrinogen (B1215707) IX oxidase inhibitors. researchgate.netnih.gov These models can identify the key molecular descriptors—such as electrostatic and hydrophobic properties—that govern a compound's efficacy, thereby guiding the design of more potent analogs. researchgate.netnih.gov
Accelerating Drug Discovery: The unique properties conferred by fluorine make it a valuable element in pharmaceuticals. Data science and ML are streamlining the drug discovery process by enabling in silico screening of vast virtual libraries of fluorinated compounds. ulster.ac.ukcrownbio.com These models can predict various properties, including binding affinity, metabolic stability, and pharmacokinetic profiles, helping to prioritize candidates for synthesis and experimental testing. crownbio.comnih.gov For instance, a data-driven analysis of fluorinated ligands for aminergic G protein-coupled receptors (GPCRs) revealed position-dependent effects of fluorination on potency, providing valuable "rules of thumb" for medicinal chemists. nih.gov
Designing Novel Reagents and Materials: Beyond predicting the properties of existing compounds, data science is being used to design new reagents with enhanced performance and safety profiles. chemrxiv.org By creating virtual libraries of potential reagents and using predictive models to screen for desired attributes, researchers have discovered novel sulfonyl fluorides for deoxyfluorination that exhibit improved reactivity and physical properties. chemrxiv.org AI is also being leveraged to simulate and develop new fluoropolymer formulations for medical applications with enhanced characteristics like flexibility and chemical resistance. precedenceresearch.com
The following tables summarize the application of various machine learning models and the types of properties predicted in fluorine chemistry research.
| Machine Learning Model | Application Area | Predicted Property/Outcome | Reference |
|---|---|---|---|
| Neural Networks (NN) | Reagent Reactivity | Fluorination strength of N–F reagents | rsc.org |
| Random Forest (RF) | Reaction Optimization | Prediction of high-yielding deoxyfluorination conditions | acs.org |
| Support Vector Machines (SVM) | QSAR | Biological activity of fluorinated compounds | researchgate.net |
| Graph Neural Networks (GNNs) | Molecular Property Prediction | Quantum mechanical properties (e.g., fluoride (B91410) ion affinity) | researchgate.net |
| Transformer Models | Reaction Prediction | Products of unseen chemical reactions | cam.ac.uk |
| Property Category | Specific Property | Importance in Fluorine Chemistry | Reference |
|---|---|---|---|
| Physicochemical | Lipophilicity (LogP/LogD) | Impacts membrane permeability and bioavailability | ulster.ac.uk |
| Reactivity | Fluoride Ion Affinity (FIA) | Quantifies Lewis acidity | researchgate.net |
| Biological | Binding Affinity (pKi, IC50) | Determines potency of drug candidates | nih.govnih.gov |
| Pharmacokinetic | Metabolic Stability | Influences drug half-life and dosage | nih.gov |
| Spectroscopic | NMR Chemical Shifts | Aids in structural elucidation |
Advanced Applications in Chemical Research
Utilization as Chiral Building Blocks in Complex Organic Synthesis
Chiral trifluoromethylated amines are powerful synthons for constructing complex, high-value molecules. Their stereodefined amine center, coupled with the influential CF3 group, provides a template for introducing chirality and fluorination simultaneously into larger, more intricate molecular architectures.
Precursors for Fluorinated α- and β-Amino Acids and their Derivatives
The synthesis of non-canonical amino acids is of paramount importance in medicinal chemistry and chemical biology. Fluorinated amino acids, in particular, are used to create peptides and proteins with enhanced properties, such as increased stability against enzymatic degradation. nih.govnih.gov Chiral α-trifluoromethyl amines serve as crucial precursors for these valuable compounds. nih.gov
Methodologies have been developed to transform trifluoromethylated amine derivatives into both α- and β-amino acids. researchgate.netresearchgate.net These synthetic routes leverage the existing stereocenter of the amine to guide the formation of the amino acid backbone, ensuring high enantiomeric purity in the final product. The resulting fluorinated amino acids are employed as building blocks for proteolytically stable peptides and as inhibitors for certain enzymes. nih.govresearchgate.net Enantioenriched β-trifluoromethyl-β-amino acid derivatives are key members of this class, serving as important synthetic intermediates for bioactive molecules. researchgate.net
Table 1: Synthetic Strategies for Fluorinated Amino Acids from Trifluoromethylated Precursors
| Strategy | Precursor Type | Target Molecule | Key Advantages |
| Asymmetric Reduction | N-arylimino trifluoropropanoic acid esters | α-Trifluoromethyl amino acids | Catalytic approach to establish chirality. nih.gov |
| Organocatalytic Strecker Reactions | Trifluoromethylimines | α-Trifluoromethyl amino acids | Access to α-quaternary amino acids. nih.govacs.org |
| Michael-Type Additions | Trifluorocrotonate derivatives | Fluorinated β-amino acids | Construction of the β-amino acid framework. researchgate.net |
| Mannich-Type Reactions | Fluorinated substrates | Fluorinated β-amino acids | Three-component reaction for efficient assembly. researchgate.net |
Synthesis of Substituted Nitrogen Heterocycles (e.g., Piperidines)
Nitrogen-containing heterocycles are core structural motifs in a vast number of pharmaceuticals and natural products. acs.orgnih.govresearchgate.net The piperidine (B6355638) ring, a six-membered saturated heterocycle, is particularly prevalent in drug discovery. acs.orgnih.gov Introducing a trifluoromethyl group into these scaffolds can significantly modulate their pharmacological profiles. researchgate.net
Chiral amines like 5,5,5-Trifluoro-2-phenylpentan-2-amine can serve as foundational starting materials for constructing substituted piperidines. Synthetic strategies often involve intramolecular cyclization reactions, such as ring-closing metathesis (RCM), to form the heterocyclic core. acs.orgacs.org This approach allows for the creation of various trifluoromethylated nitrogen heterocycles that are valuable as potential drug candidates and as fluorinated synthons for further chemical elaboration. acs.org The development of these synthetic pathways provides reliable access to biologically relevant trifluoromethylated piperidine derivatives. acs.org
Access to Novel Chiral Scaffolds (e.g., Trifluoromethylated Enamides)
Beyond amino acids and simple heterocycles, trifluoromethylated amines are instrumental in accessing novel and versatile chiral scaffolds for organic synthesis. Among these, γ-chiral, trifluoromethylated enamides have emerged as particularly useful building blocks. chemrxiv.orgresearchgate.netchemrxiv.org Enamides act as stable enamine surrogates, offering a balance of stability and reactivity that makes them suitable for a wide range of synthetic transformations. chemrxiv.orgresearchgate.net
Robust synthetic methods have been developed to produce these enamides from α-chiral allylic amines through a process of efficient chirality transfer. chemrxiv.orgresearchgate.net These reactions proceed with high yields and excellent control over both diastereoselectivity and enantioselectivity. The resulting trifluoromethylated enamides can then be used in various transformations, including hydrofunctionalization, C-H activation, and cycloadditions, to generate complex nitrogen-containing molecules. chemrxiv.org
Design and Development of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis, which relies on chiral catalysts to produce one enantiomer of a product selectively, is a cornerstone of modern chemical synthesis. The performance of a catalyst is critically dependent on the structure of its chiral ligand. Trifluoromethylated amines are attractive candidates for incorporation into ligand frameworks.
The development of novel chiral organic catalysts and ligands derived from amines has enabled highly enantioselective reactions. brandeis.edunih.gov For instance, new approaches for the asymmetric synthesis of optically active trifluoromethylated amines have been developed using chiral organic catalysts that facilitate an enantioselective isomerization of imines. brandeis.edunih.gov These catalysts can achieve high enantioselectivities for a broad range of both aromatic and aliphatic trifluoromethylated amines. nih.gov The unique electronic nature of the CF3 group can influence the catalytic environment, leading to improved selectivity and reactivity in asymmetric transformations. While direct application of this compound as a ligand is an area of ongoing research, the broader class of chiral trifluoromethylated amines has proven to be a fertile ground for ligand design. acs.org
Exploration of Trifluoromethylated Amine Moieties in Material Science Precursors
The unique properties imparted by the trifluoromethyl group—such as high lipophilicity, thermal stability, and chemical resistance—are not only valuable in pharmaceuticals but also in the field of material science. acs.org Trifluoromethyl-substituted molecules are increasingly used as precursors for advanced functional materials, including polymers and specialty chemicals. researchgate.net
While the exploration of trifluoromethylated amines specifically as material science precursors is an emerging field, their inherent properties make them attractive candidates. They can be incorporated into polymer backbones or used as additives to modify the surface properties, thermal stability, and chemical resistance of materials. The synthesis of trifluoromethyl-containing heterocyclic compounds, for example, provides building blocks for functional materials. researchgate.net The development of new synthetic methods for these amine-containing molecules is therefore expected to expand their application into the design of novel materials with enhanced performance characteristics.
Q & A
Q. What are the recommended synthetic routes for 5,5,5-Trifluoro-2-phenylpentan-2-amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed amination reactions, requiring precise control of reaction conditions (e.g., temperature, solvent, and catalyst loading). For example, microwave-assisted synthesis (as seen in similar fluorinated amines) reduces reaction time and improves yield . Post-synthesis purification involves column chromatography with silica gel and a hexane/ethyl acetate gradient, followed by recrystallization. Purity is confirmed via HPLC (>98%) and ¹⁹F NMR to detect residual trifluoromethyl impurities .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use ¹H NMR (in CDCl₃) to resolve aromatic protons and amine protons, ¹⁹F NMR to confirm trifluoromethyl group integrity, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may resolve stereochemistry if chiral centers are present. Computational methods (DFT) can predict electronic properties, such as charge distribution in the trifluoro group, which influences reactivity .
Q. What are the stability considerations for this compound under varying conditions?
- Methodological Answer : The compound is sensitive to oxidation due to the amine group. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Stability tests under acidic/basic conditions (pH 3–10) should be conducted via UV-Vis spectroscopy, monitoring absorbance shifts at 260 nm (indicative of imine formation) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized for chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .
Q. What mechanistic insights explain contradictory reactivity data in trifluoromethylated amines?
- Methodological Answer : Contradictions in nucleophilic substitution rates may arise from steric hindrance from the phenyl group or electronic effects of the CF₃ group. Use kinetic isotope effect (KIE) studies and Hammett plots to distinguish electronic vs. steric contributions. Computational modeling (e.g., Gaussian 16) can map transition states and identify rate-limiting steps .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) with target enzymes (e.g., monoamine oxidases) evaluates binding affinities. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models trained on fluorinated amine datasets predict toxicity and bioavailability .
Q. What experimental designs resolve discrepancies in reported biological activity data?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀) across multiple cell lines (HEK293, SH-SY5Y) to control for cell-specific uptake. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding. Meta-analysis of existing data with funnel plots identifies publication bias .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using multiple analytical techniques (e.g., NMR + HRMS) and replicate experiments under standardized conditions .
- Experimental Design : Employ factorial designs (e.g., 2³ factorial) to test interactions between variables like temperature, solvent polarity, and catalyst type .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
